![molecular formula C26H28N2O3 B14226397 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one CAS No. 827029-71-0](/img/structure/B14226397.png)
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a diphenylmethyl group and a hydroxy-methoxyphenyl group
Métodos De Preparación
The synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Aza-Michael addition: Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts.
Análisis De Reacciones Químicas
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The piperazine ring can undergo substitution reactions, where the diphenylmethyl group can be replaced with other substituents. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: The piperazine ring allows the compound to bind to various receptors in the body, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and produce therapeutic effects.
Enzyme Inhibition: The compound can inhibit specific enzymes, such as poly (ADP-ribose) polymerase, which is involved in DNA repair and cell survival pathways.
Comparación Con Compuestos Similares
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: This compound features a triazole ring instead of the hydroxy-methoxyphenyl group.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: This compound has a hydroxypropyl group instead of the diphenylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Propiedades
Número CAS |
827029-71-0 |
|---|---|
Fórmula molecular |
C26H28N2O3 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C26H28N2O3/c1-31-24-18-20(12-13-23(24)29)19-25(30)27-14-16-28(17-15-27)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26,29H,14-17,19H2,1H3 |
Clave InChI |
AQWBBAGIMXCMKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


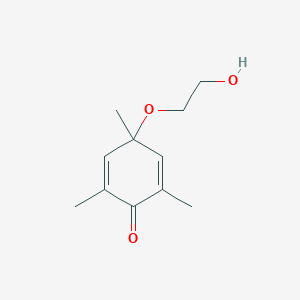
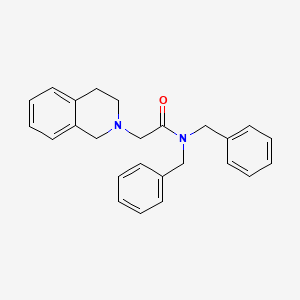
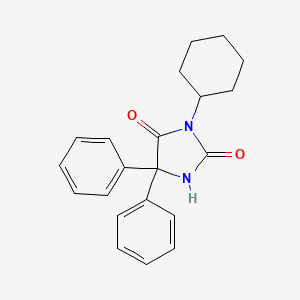
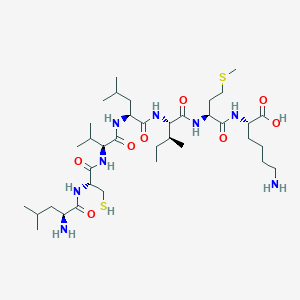
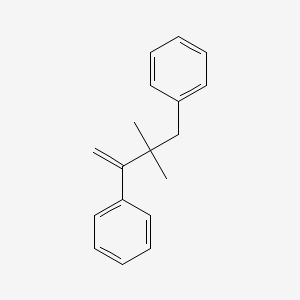
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
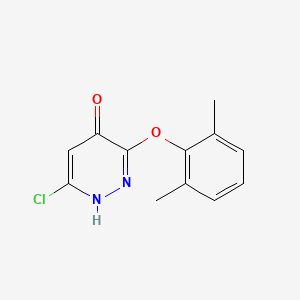
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
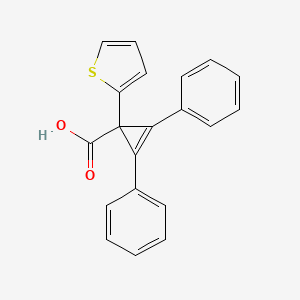
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
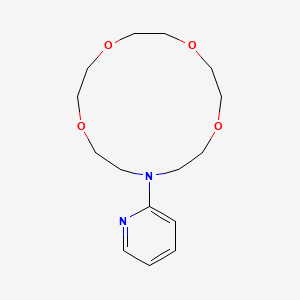
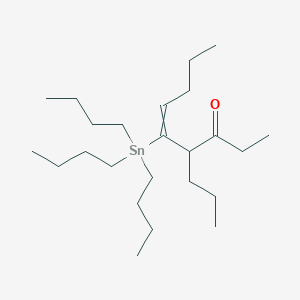
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
